tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Description
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (CAS: 1203499-24-4) is a pyrido-oxazine derivative functionalized with a trimethylsilyl (TMS)-ethynyl group at the 5-position. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) due to its ethynyl-TMS moiety, which enhances stability during synthesis .
Properties
IUPAC Name |
tert-butyl 5-(2-trimethylsilylethynyl)-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-13(8-12-23(4,5)6)18-9-7-14(15)19/h7,9H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXYAVCSGBWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673651 | |
| Record name | tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-24-4 | |
| Record name | 1,1-Dimethylethyl 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity
- Name : tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
- CAS Number : 1203499-24-4
- Molecular Formula : C17H24N2O3Si
- Molecular Weight : 332.47 g/mol
This compound belongs to a class of organosilicon reagents and is primarily used in research laboratories for synthetic applications rather than for medical or consumer purposes.
The biological activity of this compound is not extensively documented in the literature; however, its structural components suggest potential interactions with biological systems. The presence of the pyrido[3,4-b][1,4]oxazine moiety can indicate possible effects on neurotransmitter systems or enzyme inhibition pathways due to its heterocyclic nature.
In Vitro and In Vivo Studies
Research involving related compounds has typically focused on:
- Cell Viability Assays : Evaluating the cytotoxicity of compounds on various cancer cell lines.
- Animal Models : Testing for effects on behavior or physiological changes in models of neurological disorders.
Comparative Biological Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrido[3,4-b]quinoline | Anticancer | |
| 4-(tert-butyl)phenylalanine | Neuroactive | |
| Trimethylsilyl derivatives | Enzyme inhibition |
Summary of Findings from Related Research
| Study Type | Findings |
|---|---|
| In Vitro | Demonstrated inhibition of cell growth in human cancer cell lines. |
| In Vivo | Showed potential neuroprotective effects in rodent models. |
Case Study 1: Anticancer Properties
A study investigating pyridine derivatives revealed that certain modifications could enhance the cytotoxicity against breast cancer cells. The introduction of silyl groups was noted to increase solubility and bioavailability, suggesting that this compound might exhibit similar properties.
Case Study 2: Neuroprotection
Research into neuroprotective agents has highlighted the role of pyridine derivatives in reducing oxidative stress and inflammation in neuronal cells. These findings may indicate a promising avenue for future studies on the neuroprotective potential of this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrido-Oxazine Derivatives
The following table summarizes key structural analogs and their properties:
Stability and Commercial Availability
- The TMS-ethynyl derivative is less stable under prolonged storage compared to halogenated analogs, as evidenced by its discontinuation by suppliers .
- Bromo and iodo derivatives remain widely available (e.g., BLD Pharm Ltd. and AldrichCPR), reflecting their broader applicability in drug discovery .
Pharmacological Relevance
- Pyrido-oxazine derivatives with halogen substituents are frequently used in kinase inhibitors and antiviral agents. For example, the 7-bromo analog (CAS 2168945-54-6) has been incorporated into pyrrolo[2,3-b]pyrazine scaffolds for oncology targets .
Research Findings and Data
Spectroscopic Data
- IR spectra for brominated pyrido-oxazines (e.g., 5,7-dibromo analog) show characteristic peaks at 1694 cm⁻¹ (C=O) and 796 cm⁻¹ (C-Br), aligning with structural motifs shared across this class .
Preparation Methods
Typical Reaction Conditions
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper acetylide formed in situ, and reductive elimination to yield the desired alkynylated product.
Detailed Experimental Example
A representative synthesis reported for a closely related compound involves the following:
- A solution of 5-bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate tert-butyl ester (1.0 equiv) and trimethylsilylacetylene (1.2 equiv) is prepared in dry 1,4-dioxane.
- Pd(PPh3)4 (5 mol%) and CuI (5 mol%) are added under an inert atmosphere.
- Triethylamine (2.0 equiv) is added as the base.
- The mixture is stirred at 80 °C for 12 hours.
- After cooling, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate in yields typically above 80%.
Alternative Synthetic Routes
While Sonogashira coupling is the predominant method, other strategies reported for related compounds include:
- Borylation followed by Suzuki coupling: Although more common for aryl-aryl coupling, borylated intermediates can be converted to alkynyl derivatives.
- Direct alkynylation using strong bases: Some methods employ direct deprotonation of terminal alkynes followed by nucleophilic substitution on halogenated heterocycles, but this is less common due to harsh conditions.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation of pyridooxazine | NBS or similar halogenating agent | Room temp or mild heating | 75–85 | Prepares 5-bromo or 5-iodo intermediate |
| Sonogashira coupling | Pd(PPh3)4, CuI, Et3N, TMS-acetylene | 80 °C, inert atmosphere | 80–90 | Key step for installing TMS-ethynyl group |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | — | Affords pure product |
Research Findings and Optimization Notes
- Catalyst choice: Pd(PPh3)4 is preferred for its high activity and ease of handling; Pd(PPh3)2Cl2 can also be used but may require longer reaction times.
- Base selection: Triethylamine is commonly used; DIPEA offers similar results with less odor.
- Solvent effects: 1,4-Dioxane and THF provide good solubility and reaction rates; DMF can be used but complicates purification.
- Temperature: Elevated temperatures (70–80 °C) improve coupling efficiency but must be balanced against potential decomposition.
- Protecting group stability: The trimethylsilyl group protects the alkyne during further synthetic steps and can be removed under mild fluoride ion conditions when needed.
Q & A
Q. What are common synthetic routes for preparing tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate?
The compound is typically synthesized via Sonogashira cross-coupling between a halogenated pyrido-oxazine precursor and trimethylsilyl acetylene. The tert-butyl carboxylate group is introduced early using Boc-protection strategies to stabilize the heterocyclic core during subsequent reactions. Key steps include:
- Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to install the tert-butyl carbamate .
- Coupling : Employ Pd(PPh₃)₂Cl₂/CuI catalysis with trimethylsilyl acetylene in THF/triethylamine to introduce the ethynyl group .
- Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR :
- tert-Butyl group: Singlet at δ ~1.4 ppm (¹H); δ ~28 ppm (quaternary C) and ~80 ppm (carbamate carbonyl C) in ¹³C NMR .
- Trimethylsilyl (TMS) ethynyl: δ ~0.2 ppm (¹H, s); δ ~0–5 ppm (¹³C, Si(CH₃)₃) and ~95–105 ppm (alkynyl C) .
- IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹; carbamate C=O at ~1680–1720 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Q. How should this compound be purified to minimize decomposition?
- Use flash chromatography with silica gel and a hexane/EtOAc gradient (e.g., 8:2 to 6:4) to separate polar byproducts.
- Avoid prolonged exposure to moisture or acidic conditions, as the TMS group is hydrolytically sensitive .
- Store purified compound under argon at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., split signals) be resolved?
Split signals in NMR may arise from rotameric equilibria due to restricted rotation around the carbamate N–C bond or TMS-ethynyl steric effects. Mitigation strategies:
Q. How can reaction conditions be optimized to minimize byproduct formation during Sonogashira coupling?
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance selectivity .
- Solvent optimization : Replace THF with DMF or toluene for improved solubility of aromatic intermediates.
- Additive use : Include 1–2 equiv. of TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and reduce homocoupling .
- Monitor reaction progress via LC-MS to terminate at ~85–90% conversion, minimizing over-reaction .
Q. How can derivatives be designed to study structure-activity relationships (SAR)?
- Functional group replacement :
- Cross-coupling : Introduce boronate esters (e.g., via Suzuki-Miyaura coupling) for diversification at the pyrido-oxazine core .
- Biological testing : Screen derivatives against kinase targets (e.g., CDK or MAPK families) using SPR (surface plasmon resonance) for binding kinetics .
Q. How should stability issues during long-term storage be addressed?
- Lyophilization : Freeze-dry the compound in tert-butanol/water (1:1) to form a stable amorphous solid .
- Inert atmosphere : Store under argon with molecular sieves (3Å) to absorb residual moisture .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
